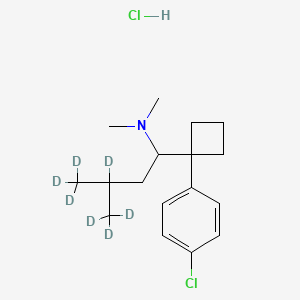
Sibutramine-d7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sibutramine-d7 Hydrochloride is a deuterated form of Sibutramine Hydrochloride, a compound primarily used as an appetite suppressant for the treatment of obesity. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Sibutramine due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sibutramine-d7 Hydrochloride typically involves the deuteration of the parent compound, Sibutramine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sibutramine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-desmethylsibutramine and N-didesmethylsibutramine.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites such as N-desmethylsibutramine and N-didesmethylsibutramine, which are important for understanding the compound’s metabolic pathways .
Aplicaciones Científicas De Investigación
Sibutramine-d7 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sibutramine and its metabolites.
Biology: Employed in studies to understand the biological effects and metabolic pathways of Sibutramine.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Sibutramine.
Industry: Applied in the development of weight-loss medications and in quality control processes
Mecanismo De Acción
Sibutramine-d7 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced satiety and reduced appetite. The primary molecular targets are the norepinephrine and serotonin transporters, which are crucial for the compound’s anorectic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phentermine: Another appetite suppressant that acts as a central nervous system stimulant.
Topiramate: Used for weight loss and as an anticonvulsant.
Diethylpropion: An appetite suppressant with a similar mechanism of action
Uniqueness
Sibutramine-d7 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in the development of weight-loss therapies .
Propiedades
Fórmula molecular |
C17H27Cl2N |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D; |
Clave InChI |
UWAOJIWUVCMBAZ-WUTYWHIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















